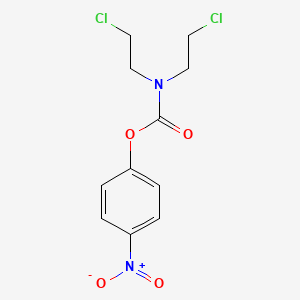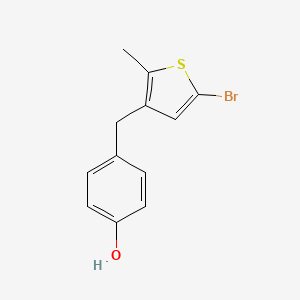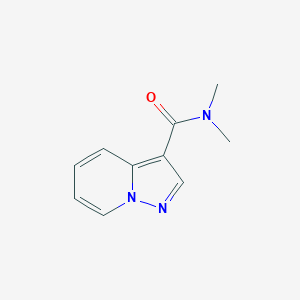![molecular formula C10H12N2O2 B8309630 (4AR,5AS)-5,5-DIMETHYL-4,4A,5,5A-TETRAHYDRO-1H-CYCLOPROPA[4,5]CYCLOPENTA[1,2-C]PYRAZOLE-3-CARBOXYLIC ACID](/img/structure/B8309630.png)
(4AR,5AS)-5,5-DIMETHYL-4,4A,5,5A-TETRAHYDRO-1H-CYCLOPROPA[4,5]CYCLOPENTA[1,2-C]PYRAZOLE-3-CARBOXYLIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4AR,5AS)-5,5-DIMETHYL-4,4A,5,5A-TETRAHYDRO-1H-CYCLOPROPA[4,5]CYCLOPENTA[1,2-C]PYRAZOLE-3-CARBOXYLIC ACID is a complex organic compound with a unique tricyclic structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,5AS)-5,5-DIMETHYL-4,4A,5,5A-TETRAHYDRO-1H-CYCLOPROPA[4,5]CYCLOPENTA[1,2-C]PYRAZOLE-3-CARBOXYLIC ACID involves multiple steps, starting from readily available precursors. The key steps typically include cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the carboxylic acid moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
(4AR,5AS)-5,5-DIMETHYL-4,4A,5,5A-TETRAHYDRO-1H-CYCLOPROPA[4,5]CYCLOPENTA[1,2-C]PYRAZOLE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
(4AR,5AS)-5,5-DIMETHYL-4,4A,5,5A-TETRAHYDRO-1H-CYCLOPROPA[4,5]CYCLOPENTA[1,2-C]PYRAZOLE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological targets, such as GPCRs, and its potential as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects primarily through its interaction with GPR109A, a GPCR expressed in adipocytes, spleen, and immune cells. By binding to this receptor, the compound modulates various signaling pathways, leading to physiological effects such as the reduction of free fatty acids in the bloodstream . The exact molecular targets and pathways involved include the activation of adenylate cyclase and subsequent changes in intracellular cyclic AMP levels .
相似化合物的比较
Similar Compounds
Nicotinic Acid: Another GPR109A agonist with similar lipid-lowering effects.
MK-1903: A related tricyclic pyrazole carboxylic acid with potent GPR109A agonistic activity.
Uniqueness
(4AR,5AS)-5,5-DIMETHYL-4,4A,5,5A-TETRAHYDRO-1H-CYCLOPROPA[4,5]CYCLOPENTA[1,2-C]PYRAZOLE-3-CARBOXYLIC ACID is unique due to its specific tricyclic structure, which confers high selectivity and potency for GPR109A. This distinguishes it from other compounds with similar biological activities but different structural frameworks .
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-10(2)5-3-4-7(6(5)10)11-12-8(4)9(13)14/h5-6H,3H2,1-2H3,(H,11,12)(H,13,14) |
InChI 键 |
WVIAXGYIVDKKEC-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2C1C3=C(C2)C(=NN3)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















